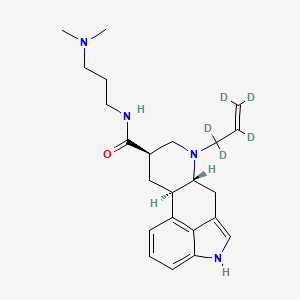
Demetil Benzydamina-d3 Clorhidrato
Descripción general
Descripción
Demethyl Benzydamine-d3 Hydrochloride is a deuterium-labeled analogue of Demethyl Benzydamine Hydrochloride. It is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The compound has a molecular formula of C18H18D3N3O.HCl and a molecular weight of 334.86 .
Aplicaciones Científicas De Investigación
Demethyl Benzydamine-d3 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Proteomics: Employed in mass spectrometry for protein quantification and identification.
Environmental Studies: Used as a standard for detecting environmental pollutants.
Mecanismo De Acción
Target of Action
Demethyl Benzydamine-d3 Hydrochloride is a deuterium labeled variant of Demethyl Benzydamine Hydrochloride . The primary target of this compound is similar to that of Benzydamine, which is a locally-acting nonsteroidal anti-inflammatory drug (NSAID) with local anaesthetic and analgesic properties . It is used topically for pain relief and anti-inflammatory treatment of the mouth, throat, or musculoskeletal system .
Mode of Action
Demethyl Benzydamine-d3 Hydrochloride, like Benzydamine, interacts with its targets to provide pain relief and reduce inflammation . Although it is categorized as an NSAID, it demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs . It has various physicochemical properties and pharmacologic activities that facilitate its mechanism of action as an effective locally-acting NSAID with local anaesthetic and analgesic properties .
Biochemical Pathways
It is known that benzydamine has a pronounced antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi of the genus candida . This allows it to act against the etiological agent of infectious and inflammatory diseases .
Pharmacokinetics
The pharmacokinetics of Demethyl Benzydamine-d3 Hydrochloride involves the use of stable heavy isotopes of hydrogen, carbon, and other elements incorporated into the drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Demethyl Benzydamine-d3 Hydrochloride’s action are likely to be similar to those of Benzydamine, providing local anaesthetic and analgesic properties for pain relief and anti-inflammatory treatment .
Action Environment
The action environment of Demethyl Benzydamine-d3 Hydrochloride is typically the local area where it is applied, such as the mouth, throat, or musculoskeletal system
Análisis Bioquímico
Biochemical Properties
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Mechanism
It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Demethyl Benzydamine-d3 Hydrochloride involves the incorporation of deuterium into the Demethyl Benzydamine molecule. This process typically includes the following steps:
Deuterium Exchange Reaction: The introduction of deuterium atoms into the molecule is achieved through a deuterium exchange reaction. This involves treating the precursor compound with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium.
Hydrochloride Formation: The final step involves converting the deuterium-labeled compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of Demethyl Benzydamine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Análisis De Reacciones Químicas
Types of Reactions
Demethyl Benzydamine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the deuterium atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterium-labeled benzydamine derivatives, while substitution reactions can produce various deuterium-labeled analogues .
Comparación Con Compuestos Similares
Similar Compounds
Benzydamine Hydrochloride: The non-deuterated form of the compound.
Deuterated Benzydamine: Another deuterium-labeled analogue with different labeling positions.
Indazole Derivatives: Compounds with similar indazole structures but different functional groups.
Uniqueness
Demethyl Benzydamine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can alter the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development and research .
Propiedades
IUPAC Name |
3-(1-benzylindazol-3-yl)oxy-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O.ClH/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15;/h2-6,8-11,19H,7,12-14H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCBUAEBLTYVPPB-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747415 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-08-2 | |
| Record name | 3-[(1-Benzyl-1H-indazol-3-yl)oxy]-N-(~2~H_3_)methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[2-(Aminocarbonyl)hydrazinylidene]methyl]-4,4,4-trifluoro-2-butenoic acid ethyl ester](/img/structure/B565459.png)




![[(2R,3S,4S,5R,6R)-6-[[(4aR,6R,7R,8R,8aR)-7-acetamido-2-(4-methoxyphenyl)-6-(4-nitrophenoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B565470.png)




